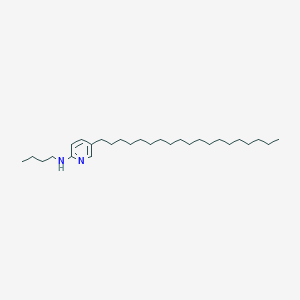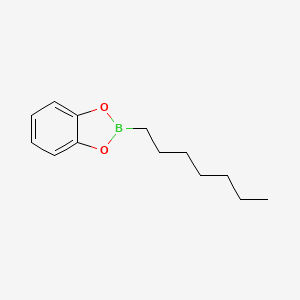
2-Heptyl-2H-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-2H-1,3,2-benzodioxaborole is a chemical compound with the molecular formula C13H19BO2. It belongs to the class of boronic acid esters, which are known for their unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boronic acid derivatives. One common method is the condensation reaction between catechol and heptylboronic acid under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene, which helps in the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boronic esters or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the heptyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boronic esters, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Heptyl-2H-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boronic esters and borates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, especially in the design of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Heptyl-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets through boron-oxygen bonds. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2H-1,3,2-Benzodioxaborole: This compound shares a similar boron-oxygen framework but lacks the heptyl group, making it less hydrophobic.
Catecholborane: Another boronic acid ester with a simpler structure, often used in organic synthesis.
2-(1-Octenyl)-1,3,2-benzodioxaborole: Similar in structure but with an octenyl group instead of a heptyl group, leading to different chemical properties.
Uniqueness
2-Heptyl-2H-1,3,2-benzodioxaborole is unique due to its heptyl group, which imparts specific hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial .
Properties
CAS No. |
89932-15-0 |
|---|---|
Molecular Formula |
C13H19BO2 |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
2-heptyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C13H19BO2/c1-2-3-4-5-8-11-14-15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
OFRDGCXXFATMJS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


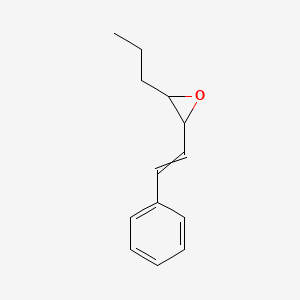
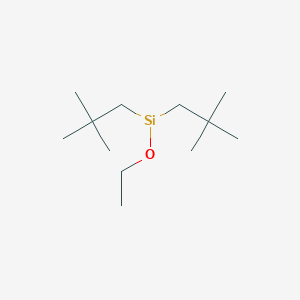
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

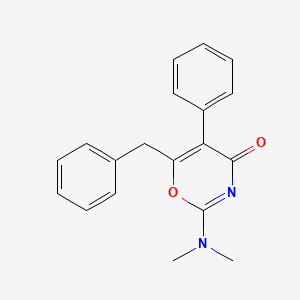
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
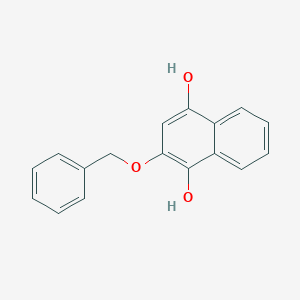
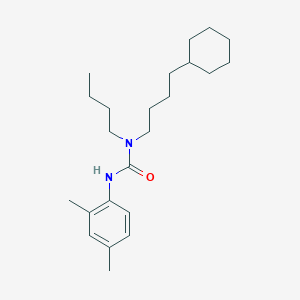
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
